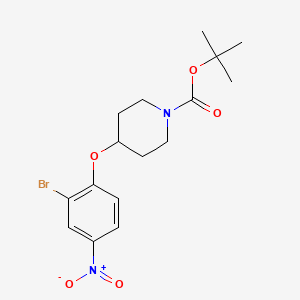

Tert-Butyl-4-(2-Brom-4-nitrophenoxy)piperidin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group bearing bromine and nitro substituents

Wissenschaftliche Forschungsanwendungen

Vorläufer für biologisch aktive Verbindungen

Verbindungen mit ähnlichen Strukturen wurden als Vorläufer zur Synthese biologisch aktiver Naturstoffe verwendet . Dies deutet darauf hin, dass Tert-Butyl-4-(2-Brom-4-nitrophenoxy)piperidin-1-carboxylat eine ähnliche Rolle spielen könnte.

Zwischenprodukt in der Arzneimittelsynthese

Ähnliche tert-Butylpiperidincarboxylate waren Zwischenprodukte bei der Synthese von Arzneimitteln wie Crizotinib und Vandetanib , was darauf hindeutet, dass unsere Verbindung auch in der pharmazeutischen Herstellung nützlich sein könnte.

Baustein der organischen Synthese

Derivate von Piperazin, das strukturell mit Piperidin verwandt ist, werden als Bausteine bei der Synthese verschiedener organischer Verbindungen verwendet . Daher könnte unsere Verbindung zur Herstellung neuartiger organischer Moleküle eingesetzt werden.

Kristallographische Studien

Verbindungen mit tert-Butyl- und Piperidingruppen waren Gegenstand kristallographischer Strukturanalysen , was auf eine mögliche Verwendung unserer Verbindung in der Kristallographie hindeutet.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated piperidine intermediate.

Bromination and Nitration: The bromine and nitro groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide, while nitration typically involves nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium, iron in acidic conditions.

Nucleophiles: Amines, thiols, organoboron compounds.

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Substituted Phenoxy Derivatives: From nucleophilic substitution of the bromine atom.

Carboxylic Acids: From hydrolysis of the ester group.

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Biological Probes: Used in the development of probes for studying biological systems.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials.

Agrochemicals: Intermediate in the production of pesticides and herbicides.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate: Lacks the bromine substituent.

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Contains a bromoacetyl group instead of the nitrophenoxy group.

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Features a thiazole ring instead of the phenoxy group.

Uniqueness: Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate (CAS No. 337520-16-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₆H₂₁BrN₂O₅

- Molecular Weight : 401.25 g/mol

- CAS Number : 337520-16-8

- Synonyms : t-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate; 1-Piperidinecarboxylic acid, 4-(2-bromo-4-nitrophenoxy)-, 1,1-dimethylethyl ester

The compound is primarily studied for its role as an inhibitor of α/β-hydrolase domain (ABHD) enzymes. These enzymes are implicated in various physiological processes, including lipid metabolism and cellular signaling pathways. The selectivity and potency of Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate against specific ABHDs can influence its therapeutic applications.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against ABHD2, with an IC₅₀ value of approximately 5.50 μM in mouse testis proteome assays. This selectivity is crucial as ABHD2 plays a vital role in sperm fertility by regulating the acrosome reaction, a key step in fertilization .

Study on Fertility Implications

In vitro studies have demonstrated the compound's ability to reduce progesterone-induced acrosome reactions in sperm cells. This suggests potential applications in fertility treatments or contraceptive methods by modulating sperm functionality through ABHD inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the compound's efficacy. Modifications to the piperidine ring and nitrophenoxy group have been explored to enhance selectivity and potency against various ABHDs. For instance, the introduction of different substituents on the aromatic ring has shown varying degrees of inhibitory effects .

Table 1: Biological Activity Summary

| Target Enzyme | IC₅₀ (μM) | Biological Effect |

|---|---|---|

| ABHD2 | 5.50 | Inhibits acrosome reaction in sperm |

| ABHD3 | Not specified | Potential metabolic regulation |

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMEPDDTAZFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594950 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337520-16-8 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.